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Compound of Interest

Compound Name: Tridecyl acetate

Cat. No.: B091069 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive evaluation of the biological activity of Tridecyl acetate and its analogs. By

presenting available experimental data, detailed methodologies, and exploring potential

signaling pathways, this document aims to facilitate a deeper understanding of the structure-

activity relationships within this class of compounds.

Tridecyl acetate, a long-chain alkyl ester, and its analogs are compounds of interest for their

potential applications in various biological contexts. Understanding their cytotoxic effects,

enzyme inhibitory potential, and the molecular pathways they influence is crucial for harnessing

their therapeutic or bioactive properties. This guide synthesizes available data to offer a

comparative analysis of these effects.

Comparative Biological Activity of Alkyl Acetates
To understand the influence of the alkyl chain length on biological activity, the following table

summarizes the available in vivo toxicity data for Tridecyl acetate. While direct comparative in

vitro cytotoxicity data for a homologous series of C10-C16 alkyl acetates on a single cell line is

limited in publicly available literature, this information provides a toxicological benchmark.

Table 1: In Vivo Subchronic Toxicity of Tridecyl Acetate in Rats
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Compound Dosing Regimen Observed Effects
No Observed Effect
Level (NOEL)

Tridecyl acetate

Oral gavage, 5

days/week for 13

weeks

Increased liver and

kidney weights at mid

and high doses;

hydrocarbon

nephropathy in males.

0.1 g/kg/day[1]

Potential Mechanisms of Action
The biological effects of Tridecyl acetate and its analogs are likely mediated through various

mechanisms, including cytotoxicity, enzyme inhibition, and modulation of key signaling

pathways.

Cytotoxicity
The lipophilic nature of long-chain alkyl acetates suggests they can interact with cell

membranes, potentially leading to cytotoxicity. The length of the alkyl chain is a critical

determinant of this effect. Generally, increased chain length can enhance membrane disruption

and subsequent cellular damage.

Enzyme Inhibition
A potential target for Tridecyl acetate and its analogs is acetylcholinesterase (AChE), an

enzyme critical for nerve impulse transmission. The hydrophobic gorge of the AChE active site

can accommodate the alkyl chain of the acetate ester, potentially leading to inhibition. The

degree of inhibition is influenced by the hydrophobicity and steric bulk of the alkyl group.

Key Signaling Pathways
Long-chain fatty acids and their derivatives are known to modulate several important signaling

pathways that regulate metabolism, inflammation, and cell proliferation. Given that Tridecyl
acetate can be hydrolyzed to tridecanol and acetic acid, it is plausible that it or its metabolites

could influence these pathways.
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Peroxisome Proliferator-Activated Receptor (PPAR)
Signaling
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a central

role in lipid and glucose metabolism. Long-chain fatty acids are natural ligands for PPARs.

Activation of PPARs can lead to the regulation of genes involved in fatty acid oxidation and

adipogenesis. It is hypothesized that Tridecyl acetate, through its fatty alcohol component,

could indirectly or directly influence PPAR activity.
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Caption: Putative PPAR signaling pathway activated by a Tridecyl acetate analog.

AMP-Activated Protein Kinase (AMPK) Signaling
AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular

metabolism. Long-chain fatty acyl-CoA esters have been shown to allosterically activate AMPK.

The hydrolysis of Tridecyl acetate could lead to the formation of tridecanoyl-CoA, which in turn

could activate AMPK, leading to downstream effects on energy homeostasis.
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Caption: Hypothetical AMPK signaling pathway modulated by a Tridecyl acetate analog.

Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro

assays used to evaluate the biological activity of Tridecyl acetate analogs.

Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Treatment: Treat cells with various concentrations of the test compounds (Tridecyl acetate
analogs) and a vehicle control. Incubate for 24, 48, or 72 hours.

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate

for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The amount of formazan produced is proportional to the number of viable

cells.[2][3][4]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the

culture medium.

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

Supernatant Collection: After the incubation period, carefully collect the cell culture

supernatant from each well.

LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction

mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes),

protected from light.

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The

amount of formazan produced is proportional to the amount of LDH released.[5][6][7]

Enzyme Inhibition Assay
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE.

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-

nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) solution, and the test compound

solutions.

Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test

compound or vehicle control.

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g.,

15 minutes) at 25°C.
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Substrate Addition: Initiate the reaction by adding the ATCI solution.

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular

intervals. The rate of increase in absorbance is proportional to the AChE activity. The

percentage of inhibition is calculated by comparing the rates of reaction in the presence and

absence of the inhibitor.[1][8][9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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